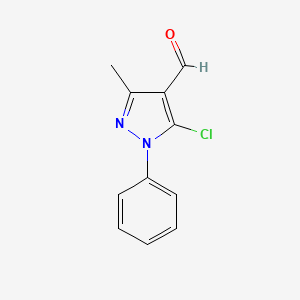

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS No.: 947-95-5

Cat. No.: VC1626108

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 947-95-5 |

|---|---|

| Molecular Formula | C11H9ClN2O |

| Molecular Weight | 220.65 g/mol |

| IUPAC Name | 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C11H9ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3 |

| Standard InChI Key | DKZPJLZXLKAMDO-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 |

| Canonical SMILES | CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 |

Introduction

| Property | Value |

|---|---|

| CAS Number | 947-95-5 |

| Chemical Formula | C₁₁H₉ClN₂O |

| Molecular Weight | 220.65 g/mol |

| IUPAC Name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |

| MDL Number | MFCD00100755 |

The compound is commercially available from chemical suppliers such as Sigma-Aldrich and TCI Chemicals in various purities for research and development purposes. Its classification as a pyrazole derivative positions it within a group known for diverse biological activities, including anti-inflammatory and anticonvulsant properties, which adds to its research value in medicinal chemistry applications.

Chemical Structure and Characteristics

Molecular Structure

The molecular structure of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole heterocycle with four substituents arranged in a specific pattern. The pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2. The nitrogen at position 1 is connected to a phenyl ring, creating a 1-phenylpyrazole framework . The remaining positions of the pyrazole ring carry the following substituents: a methyl group at position 3, an aldehyde (formyl) group at position 4, and a chlorine atom at position 5.

This specific arrangement of substituents creates a unique electronic environment within the molecule. The electron-withdrawing nature of the chlorine atom influences the reactivity of the aldehyde group, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. The methyl group, being electron-donating, partially counterbalances this effect, resulting in a finely tuned reactivity profile that is exploited in various synthetic applications.

Structural Features and Conformations

The phenyl ring attached to the nitrogen at position 1 typically adopts a non-coplanar conformation with respect to the pyrazole ring due to steric factors. This three-dimensional arrangement affects the compound's physical properties, crystal packing, and interactions with biological targets. Based on related pyrazole structures, the dihedral angle between the pyrazole and phenyl rings is likely to be significant, possibly around 45-75 degrees .

The aldehyde group at position 4 exists predominantly in the s-cis conformation with respect to the adjacent C=C bond of the pyrazole ring, which is the energetically favored arrangement for such structures. This conformation places the carbonyl oxygen in proximity to the chlorine atom at position 5, potentially enabling interesting intramolecular electronic effects.

Synthesis Methods

Alternative Synthetic Approaches

While the Vilsmeier-Haack reaction remains the most common method for synthesizing 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, alternative approaches may involve:

-

Selective functionalization of pre-formed pyrazole rings through regioselective halogenation and formylation steps

-

Construction of the pyrazole ring with the required substituents already in place

-

Functional group interconversion strategies starting from related pyrazole derivatives

These alternative methods may be employed when specific isotopic labeling, scale-up considerations, or particular substrate limitations make the traditional Vilsmeier-Haack approach less suitable.

Chemical Reactivity

Aldehyde Group Reactivity

The aldehyde functionality at position 4 represents the most reactive site in 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, participating in numerous transformations characteristic of carbonyl compounds. The electron-withdrawing nature of the chloro substituent enhances the electrophilicity of the carbonyl carbon, making it particularly reactive toward nucleophilic additions.

Key reactions of the aldehyde group include:

-

Knoevenagel condensation with active methylene compounds, such as ethylcyanoacetate, which has been reported to afford ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate

-

Formation of oximes, hydrazones, and semicarbazones through condensation with appropriate nitrogen nucleophiles

-

Reduction to primary alcohols using various reducing agents

-

Oxidation to carboxylic acids

-

Aldol condensations with enolizable carbonyl compounds

The Knoevenagel condensation, in particular, has been well-documented for this compound. When 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with ethylcyanoacetate at 0°C, it produces ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate, which serves as an important intermediate in further synthetic applications .

Chlorine Substitution Reactions

The chlorine atom at position 5 of the pyrazole ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles. A notable example is the reaction with phenol under basic conditions, which leads to the formation of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde . This transformation is typically carried out using potassium hydroxide in dimethyl sulfoxide (DMSO) under reflux conditions.

The experimental procedure for this substitution involves:

-

Dissolving 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (0.1 mol) and phenol (0.1 mol) in 10 mL of DMSO

-

Adding potassium hydroxide (5.6 g, 0.1 mol)

-

Refluxing the reaction mixture for 6 hours

-

Cooling to room temperature and pouring onto crushed ice

-

Filtering and drying the solid product, followed by recrystallization from ethanol

This substitution reaction demonstrates the versatility of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a building block for creating more complex pyrazole derivatives with potential biological activities.

Applications and Biological Significance

Pharmaceutical Intermediates

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a valuable intermediate in the synthesis of pharmaceutically relevant compounds. Its ability to participate in diverse transformations makes it a versatile building block for creating compounds with potential therapeutic properties. One significant application is in the synthesis of 2-((5-phenoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives, which have demonstrated potential anticonvulsant properties .

The pyrazole core itself is associated with various biological activities, and derivatives of pyrazoles have shown antibacterial, anti-inflammatory, and analgesic properties . The specific substitution pattern in 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde provides a scaffold that can be further modified to enhance or target specific biological activities.

Research Applications

Beyond pharmaceutical development, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde finds applications in:

-

Agrochemical research, where pyrazole derivatives have shown potential as pesticides and plant growth regulators

-

Materials science, particularly in the development of functional materials with specific electronic or optical properties

-

Coordination chemistry, where the nitrogen atoms of the pyrazole ring can serve as ligands for metal complexes

-

Mechanistic studies in organic chemistry, providing insights into reaction pathways and electronic effects in heterocyclic systems

The compound's well-defined structure and reactivity make it an excellent model system for studying various aspects of heterocyclic chemistry and structure-activity relationships.

Related Compounds and Structural Analogs

Isomeric and Structurally Related Compounds

Several compounds closely related to 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde exist, with variations in the position of substituents or the nature of the functional groups. A notable isomer is 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 883-38-5), which has the same molecular formula (C₁₁H₉ClN₂O) and weight (220.65 g/mol) but differs in the position of the methyl and phenyl groups . This positional isomerism results in distinct chemical and potentially different biological properties.

Another structurally related compound is 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime (CAS: 321538-43-6), which is an oxime derivative with the molecular formula C₁₈H₁₄Cl₃N₃O and a molecular weight of 394.7 g/mol . This compound represents a further functionalization of the basic pyrazole scaffold through modification of the aldehyde group.

Substitution Products

The reaction of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with nucleophiles leads to various substitution products. A well-documented example is 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, formed by the reaction with phenol under basic conditions . This compound differs from the parent molecule in having a phenoxy group in place of the chlorine atom at position 5.

The crystal structure of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde reveals interesting conformational features. The pyrazole ring makes dihedral angles of 73.67(4)° and 45.99(4)° with the adjacent phenyl and phenoxy rings, respectively . These non-coplanar arrangements influence the compound's packing in the crystal lattice and potentially its interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume